molecular formula C7H5BrN2O2S B6254745 methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 1379310-27-6

methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B6254745
CAS No.: 1379310-27-6
M. Wt: 261.1
InChI Key:
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Description

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that contains both a pyrazole ring and a thieno ring. It has a molecular formula of C8H5BrN2O2S and a molecular weight of 262.1 g/mol. This compound is widely used in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with methyl thioacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and other reduced forms.

Scientific Research Applications

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
  • 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
  • 5-bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester

Uniqueness: Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrazole and a thieno ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

1379310-27-6

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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